rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans
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Overview
Description
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and ethylamine.
Formation of the Amide Bond: The carboxylic acid group of the pyrrolidine derivative is activated using reagents such as carbodiimides (e.g., DCC) or coupling agents (e.g., EDC) to form an amide bond with ethylamine.
Hydrochloride Salt Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to scale up the synthesis.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or alkylated products.
Scientific Research Applications
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-3-methylpyrrolidine-2-carboxamide hydrochloride, trans
- rac-(2R,3R)-3-propylpyrrolidine-2-carboxamide hydrochloride, trans
Uniqueness
rac-(2R,3R)-3-ethylpyrrolidine-2-carboxamide hydrochloride, trans is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and reactivity make it a valuable subject of study for chemists, biologists, and pharmacologists alike.
Properties
CAS No. |
61406-74-4 |
---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
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